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Compound of Interest

Compound Name: Cryptofolione

Cat. No.: B158415 Get Quote

Technical Guide: Cryptofolione
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cryptofolione, a naturally

occurring δ-lactone. It covers its chemical structure, physicochemical and spectroscopic

properties, biological activities, and methodologies for its synthesis and isolation.

Chemical Identity and Structure
Cryptofolione is a 6-substituted 5,6-dihydro-α-pyrone, a class of natural products

characterized by a 5,6-dihydro-α-pyrone ring, a 1,3-diol or 1,3,5-triol system, and a trans-styryl

skeleton.[1] First isolated from species of the Cryptocarya genus, its structure has been

elucidated through spectroscopic methods and confirmed by total synthesis.[2] The absolute

configuration of the naturally occurring enantiomer has been established as (6R,10S,12R).[1]

[3]

The definitive chemical structure is presented below:

IUPAC Name: (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-

6-one

Chemical Formula: C₁₉H₂₂O₄

Molecular Weight: 314.38 g/mol
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SMILES: C1C=CC(=O)O[C@H]1/C=C/C--INVALID-LINK--O">C@HO

Physicochemical and Spectroscopic Data
Quantitative data for Cryptofolione are summarized in the tables below. These include

identifiers, computed physicochemical properties, and nuclear magnetic resonance (NMR)

data.

Chemical Identifiers and Properties
Parameter Value Reference

CAS Number 160098-78-2 N/A

Molecular Formula C₁₉H₂₂O₄ N/A

Molecular Weight 314.38 g/mol N/A

Absolute Configuration (6R,10S,12R) [1][3]

Specific Rotation [α]D²⁴ +48° (c 0.011, CH₂Cl₂) [1]

XLogP3 2.7 N/A

Hydrogen Bond Donors 2 N/A

Hydrogen Bond Acceptors 4 N/A

¹³C NMR Spectroscopic Data
The ¹³C NMR spectral data for a synthetic stereoisomer corresponding to the natural product

([6R,10S,12R]-1R) are presented below. The data were recorded in CDCl₃. The spectral data

of the synthetic compound were found to be in agreement with those reported for the natural

isolate.[1]
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Carbon Position Chemical Shift (δ, ppm) for 1R

2 163.5

3 121.5

4 145.2

5 30.6

6 78.1

1' 131.7

2' 130.4

3' 40.4

4' 68.0

5' 45.1

6' 72.0

7' 130.8

8' 132.8

1'' 136.9

2'', 6'' 126.5

3'', 5'' 128.5

4'' 127.7

Note: ¹H NMR spectra of the synthetic stereoisomers were also found to be very similar to that

of the natural product, confirming the structural assignment.[1]

Biological Activity
Cryptofolione has been evaluated for its biological effects, showing moderate antiparasitic

properties. However, its therapeutic potential may be limited by its cytotoxicity, indicating a

narrow therapeutic window.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-05-s%28k%2973
https://www.benchchem.com/product/b158415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity Type Assay Details Result Reference

Trypanocidal
Trypanosoma cruzi

trypomastigotes

77% reduction in

parasite number at

250 µg/mL

[2]

Leishmanicidal
Leishmania spp.

promastigotes
Mild inhibitory effect [2]

Cytotoxicity
Macrophages and T.

cruzi amastigotes

Moderate cytotoxicity

observed
[2]

The similar magnitude of its cytotoxic and trypanocidal effects suggests a lack of selectivity for

the parasite over host cells.[2]

Experimental Protocols
Isolation from Natural Sources
Cryptofolione has been isolated from the fruits of Cryptocarya alba and the bark of other

Cryptocarya species.[2] While specific, detailed protocols vary between publications, a general

workflow can be described as follows.
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Extraction

Purification

Plant Material
(e.g., fruits of C. alba)

Drying and Grinding

Solvent Extraction
(e.g., with CH₂Cl₂ or EtOH)

Crude Extract

Solvent Partitioning

Fractionation

Column Chromatography
(Silica Gel)

Further Chromatography
(e.g., Sephadex LH-20)

Final Purification
(e.g., HPLC)

Pure Cryptofolione

Click to download full resolution via product page

General workflow for the isolation of Cryptofolione.
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Preparation of Plant Material: The plant material (e.g., fruits, bark) is collected, dried, and

ground into a fine powder to increase the surface area for extraction.

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent,

such as dichloromethane or ethanol, to isolate secondary metabolites.

Fractionation: The resulting crude extract is concentrated and then partitioned between

immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based

on polarity.

Chromatographic Purification: The fraction containing Cryptofolione is subjected to multiple

rounds of column chromatography. This typically involves silica gel chromatography followed

by size-exclusion chromatography (e.g., Sephadex LH-20).

Final Purification: High-performance liquid chromatography (HPLC) is often used as a final

step to obtain pure Cryptofolione.

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS),

and infrared (IR) spectroscopy.

Representative Total Synthesis
Several total syntheses of Cryptofolione have been reported. These routes often employ key

modern synthetic reactions to control the stereochemistry of the molecule. A representative

strategy involves the synthesis of two key fragments followed by their coupling via an olefin

cross-metathesis reaction.
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Fragment A Synthesis (Side Chain)

Fragment B Synthesis (Lactone)

Coupling and Final Steps

trans-Cinnamaldehyde

Asymmetric Aldol Reaction
(e.g., Evans or Mukaiyama)

Diastereoselective Reduction

Asymmetric Allylation
(e.g., Brown or Keck)

Fragment A

Olefin Cross-Metathesis (CM)
or Ring-Closing Metathesis (RCM)

Acrolein Derivative

Asymmetric Aldol Reaction

Reduction & Cyclization

Fragment B (Vinyl Lactone)

Deprotection

Cryptofolione

Click to download full resolution via product page

Key reaction types in a representative total synthesis of Cryptofolione.
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Key Methodologies:

Asymmetric Aldol Reactions: Reactions such as the Mukaiyama or Evans aldol reactions are

used to set key stereocenters in the side chain, starting from materials like trans-

cinnamaldehyde.

Diastereoselective Reductions: The reduction of ketone intermediates is performed using

reagents that afford high diastereoselectivity to establish the correct 1,3-diol relationship.

Asymmetric Allylation: Brown or Keck allylation reactions are employed to introduce

homoallylic alcohol moieties with high enantiomeric excess.

Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis (CM) are powerful

C=C bond-forming reactions used to either form the lactone ring or to couple the side-chain

fragment with the lactone fragment.

Biosynthesis Pathway
The biosynthesis of Cryptofolione has not been fully elucidated experimentally. However, its

structure suggests a mixed acetate-shikimate pathway. Computational tools have been used to

propose a plausible biosynthetic route involving polyketide synthase (PKS) machinery.
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Cinnamoyl-CoA
(from Shikimate Pathway)

Polyketide Synthase (PKS)
Assembly

Malonyl-CoA
(from Acetate Pathway)

Linear Polyketide Intermediate

Chain Elongation

Post-PKS Tailoring Enzymes
(Reduction, Cyclization)

Cryptofolione

Lactonization

Click to download full resolution via product page

Proposed biosynthetic origin of Cryptofolione.

This proposed pathway involves the condensation of a starter unit derived from the shikimate

pathway (cinnamoyl-CoA) with extender units from the acetate pathway (malonyl-CoA) via a

Type I Polyketide Synthase. The resulting linear polyketide undergoes a series of post-PKS

modifications, including reductions and ultimately cyclization, to yield the final Cryptofolione
structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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